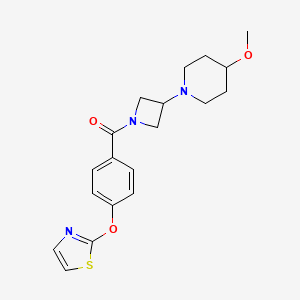

(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as MPA-TFM, and its chemical structure consists of a piperidine ring, an azetidine ring, a thiazole ring, and a phenyl ring.

Wissenschaftliche Forschungsanwendungen

Anaplastic Lymphoma Kinase (ALK) Inhibition

ASP3026 is a potent and selective inhibitor of ALK , a receptor tyrosine kinase implicated in various cancers. Specifically, it targets the EML4-ALK fusion gene , which plays a crucial role in non-small cell lung cancer (NSCLC) pathogenesis . By inhibiting ALK, ASP3026 suppresses tumor growth in preclinical models.

Non-Small Cell Lung Cancer (NSCLC) Therapy

As an ALK inhibitor, ASP3026 holds promise for treating EML4-ALK-positive NSCLC. Clinical studies have demonstrated its efficacy in reducing tumor size and improving patient outcomes . Its oral administration and dose-dependent antitumor activity make it a valuable candidate in NSCLC therapy.

Antibacterial Activity

Interestingly, ASP3026 derivatives exhibit antimicrobial properties. For instance, novel piperazine chrome-2-one derivatives derived from ASP3026 have been investigated for their antibacterial effects. Docking simulations revealed interactions with oxidoreductase enzymes, suggesting potential therapeutic applications .

Colchicine-Binding Site Inhibition

Researchers have designed ASP3026 analogues as colchicine-binding site inhibitors (CBSIs). These compounds replace the ethylene bridge of combretastatin A-4 (CA-4) with a β-lactam (2-azetidinone) scaffold. By targeting the colchicine-binding site, they aim to disrupt microtubule dynamics and inhibit cancer cell proliferation .

Tubulin-Destabilizing Effects

ASP3026 derivatives may also impact microtubule stability. By modifying the core structure, researchers explore their potential as tubulin destabilizers, akin to combretastatin-like agents. Such effects could be relevant in cancer treatment, where microtubules play a critical role in cell division .

Future Therapeutic Applications

While ASP3026’s primary focus lies in ALK-related cancers, ongoing research may uncover additional applications. Investigating its effects on other kinases, cellular pathways, and disease models could reveal novel therapeutic avenues.

Eigenschaften

IUPAC Name |

[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]-[4-(1,3-thiazol-2-yloxy)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S/c1-24-16-6-9-21(10-7-16)15-12-22(13-15)18(23)14-2-4-17(5-3-14)25-19-20-8-11-26-19/h2-5,8,11,15-16H,6-7,9-10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKGSPYMOBDWDQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CN(C2)C(=O)C3=CC=C(C=C3)OC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2587412.png)

![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-methylacetamide](/img/structure/B2587414.png)

![N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2587416.png)

![3-[(3,4-Dimethylphenyl)sulfonyl]-5-morpholin-4-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2587421.png)

![3-(4-Chlorophenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2587423.png)

![[1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B2587428.png)

![2-(1-Naphthalen-1-ylsulfonylazetidin-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2587429.png)

![4-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2587430.png)

![2,1,3-Benzothiadiazol-5-yl-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2587432.png)